N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that features a benzodioxole moiety and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 4-chlorophenol.
Final Step: The final compound is obtained by reacting the chloroacetamide with 4-chlorophenol under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzodioxole moiety and are studied for their anticancer properties.
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound shares the benzodioxole structure and is investigated for its biological activities.
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to its specific combination of a benzodioxole moiety and a chlorophenoxy group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate biological pathways makes it a promising candidate for further research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H14ClNO4 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14ClNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19) |
InChI Key |
RZFMVWVJZIQCCV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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